molecular formula C16H19N7OS B4802049 6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4802049
M. Wt: 357.4 g/mol
InChI Key: LBDXNYMIARAOOC-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents include cyclopropylamine, propylamine, and various triazole precursors .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyrazolo[3,4-b]pyridine moieties are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and triazole-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:

6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

6-cyclopropyl-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7OS/c1-3-6-23-13-11(8-17-23)10(7-12(18-13)9-4-5-9)14(24)19-15-20-16(25-2)22-21-15/h7-9H,3-6H2,1-2H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDXNYMIARAOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NC(=NN4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
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6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 3
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6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
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6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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